molecular formula C7H7F3N2O B6228070 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1872164-13-0

4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No. B6228070
CAS RN: 1872164-13-0
M. Wt: 192.1
InChI Key:
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Description

4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine (4M2M6TFMP) is an organic compound that has been used in a variety of scientific research applications. This compound is a pyrimidine derivative, which is a heterocyclic aromatic organic compound containing a six-membered ring composed of four carbon atoms and two nitrogen atoms. 4M2M6TFMP is a relatively new compound, first synthesized in 2013, and has since been investigated for its potential applications in a variety of fields.

Scientific Research Applications

4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in the synthesis of other organic compounds, and as a catalyst for organic reactions. It has also been used in the synthesis of pharmaceuticals, as well as in the study of the structure and properties of proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine is still under investigation. However, it is believed to act as a Lewis base, which is a compound that can donate a pair of electrons to form a bond with another molecule. This ability to donate electrons makes 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine a useful reagent for organic reactions, as well as a potential catalyst for other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine are still under investigation. It has been found to be non-toxic in laboratory experiments, and has been used as a reagent in the synthesis of other compounds without any adverse effects.

Advantages and Limitations for Lab Experiments

4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine has several advantages for use in laboratory experiments. It is a non-toxic compound, and its Lewis base properties make it a useful reagent for organic reactions. It is also relatively stable and can be stored for long periods of time without degradation. However, it is relatively expensive and difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are several potential future directions for 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine. It could be used as a catalyst for a variety of organic reactions, as well as in the synthesis of pharmaceuticals. It could also be studied for its potential applications in the study of proteins and nucleic acids. Additionally, further research could be done to investigate its potential biochemical and physiological effects, as well as its mechanism of action. Finally, it could be used as a reagent in the synthesis of other compounds, such as organic dyes or fluorescent molecules.

Synthesis Methods

4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine can be synthesized through a variety of methods. The most common is a three-step process that involves the reaction of 4-methoxy-2-methylpyrimidine with trimethylsulfonium iodide, followed by the reaction of the intermediate with sodium trifluoromethanesulfinate, and finally the reaction of the intermediate with sodium iodide. This method has been found to be effective in producing high yields of the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dimethoxypyrimidine", "2-methyl-6-(trifluoromethyl)pyridine", "methyl iodide", "potassium carbonate", "sodium hydride", "dimethylformamide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,4-dimethoxypyrimidine is reacted with 2-methyl-6-(trifluoromethyl)pyridine in the presence of potassium carbonate and dimethylformamide to yield 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.", "Step 2: The carboxylic acid is then reacted with methyl iodide and sodium hydride in dimethylformamide to form the corresponding methyl ester.", "Step 3: The methyl ester is then hydrolyzed with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then reacted with sodium hydroxide and acetic acid to form the corresponding sodium salt.", "Step 5: The sodium salt is then reacted with methyl iodide to yield 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine." ] }

CAS RN

1872164-13-0

Product Name

4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine

Molecular Formula

C7H7F3N2O

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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